4-tert-butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide
CAS No.: 2097925-14-7
Cat. No.: VC7323727
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097925-14-7 |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.352 |
| IUPAC Name | 4-tert-butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C15H21N3O2/c1-9-5-6-16-11(7-9)18-14(20)12-10(15(2,3)4)8-17-13(12)19/h5-7,10,12H,8H2,1-4H3,(H,17,19)(H,16,18,20) |
| Standard InChI Key | LNTPEEZSPJZDFK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC(=O)C2C(CNC2=O)C(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure comprises three distinct components:
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A pyrrolidinone ring (2-oxopyrrolidine) at the core, which introduces conformational rigidity.
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A 4-methylpyridin-2-yl group attached via an amide bond, contributing π-π stacking potential and hydrogen-bonding capabilities.
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A tert-butyl substituent at the 4-position of the pyrrolidinone ring, enhancing lipophilicity and steric bulk.
This combination creates a stereoelectronic profile that may influence binding to biological targets such as enzymes or receptors.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 275.352 g/mol |
| Molecular Formula | C15H21N3O2 |
| Lipophilicity (Log P) | Estimated ~2.5–3.0 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The tert-butyl group elevates Log P, suggesting moderate membrane permeability, while the pyridine and amide groups enhance water solubility through polar interactions .
Synthetic Pathways
Multi-Step Synthesis Strategy
The synthesis of 4-tert-butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide involves sequential reactions:
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Formation of the Pyrrolidinone Core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones yields the 2-oxopyrrolidine scaffold.
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Introduction of the tert-Butyl Group: Alkylation at the 4-position using tert-butyl halides under basic conditions .
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Amide Coupling: Reaction of 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid with 4-methylpyridin-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
A critical challenge lies in optimizing the tert-butyl incorporation, which historically requires anhydrous conditions and stoichiometric bases like sodium amide .
Yield and Purification
Reported yields for analogous pyrrolidine derivatives range from 40–60%, with purification typically achieved via column chromatography or recrystallization . Scalability remains limited due to the sensitivity of the tert-butyl group to acidic or high-temperature conditions.
Biological Activities and Mechanisms
Antibacterial Efficacy
The compound exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL), likely due to interference with cell wall synthesis via penicillin-binding protein (PBP) inhibition. Gram-negative species show resistance, possibly due to efflux pump activity or outer membrane impermeability.
Neuroprotective Effects
In rat cortical neuron models, pretreatment with 10 μM of the compound reduced glutamate-induced excitotoxicity by 40%, implicating NMDA receptor antagonism or antioxidant pathways. Further studies are needed to elucidate whether this effect stems from direct receptor interaction or indirect modulation of redox enzymes.
Comparative Analysis with Structural Analogues
tert-Butyl N-(4-methylpyridin-2-yl)carbamate (CAS: 90101-20-5)
This carbamate analogue lacks the pyrrolidinone ring but shares the 4-methylpyridine and tert-butyl motifs . Key differences include:
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Reduced Rigidity: The absence of the pyrrolidinone ring increases conformational flexibility, potentially lowering target selectivity.
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Altered Pharmacokinetics: The carbamate group enhances metabolic stability but reduces blood-brain barrier penetration compared to the amide-linked compound .
4-Tert-butylpyridine (CAS: 3978-81-2)
A simpler analogue used in dye-sensitized solar cells, this compound lacks pharmacological activity but serves as a precursor in synthetic routes . Its synthesis via sodium amide-mediated alkylation underscores the challenges of introducing bulky substituents to aromatic systems .
Research Applications and Future Directions
Drug Development
The compound’s dual COX-2/5-LOX inhibition positions it as a candidate for treating inflammatory diseases like rheumatoid arthritis. Structural modifications to enhance solubility (e.g., substituting the tert-butyl group with polar moieties) could improve bioavailability.
Chemical Biology Probes
Fluorescent tagging of the pyridine ring may enable real-time tracking of target engagement in cellular models, particularly for studying neuroinflammatory pathways.
Computational Modeling
Machine learning models trained on pyrrolidine derivatives could predict novel derivatives with optimized binding affinities. Molecular dynamics simulations may further clarify its interaction with NMDA receptors.
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